molecular formula C16H24N4O2S B2426727 4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione CAS No. 329700-88-1

4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione

Cat. No. B2426727
CAS RN: 329700-88-1
M. Wt: 336.45
InChI Key: QKOOKYJEXPQXLA-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility, being a component of the vitamin thiamine (B1) and many synthetic drugs and dyes .


Synthesis Analysis

Thiazoles can be synthesized using several methods. One common method involves the reaction of α-haloketones and thioamides . Another method involves the cyclization of β-thiocyanatoketones .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure of “4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione” would depend on the specific locations of the methyl and octyl groups, as well as the arrangement of the purine and dione groups .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, often serving as precursors to other useful compounds. They can participate in nucleophilic substitutions, eliminations, and addition reactions .


Physical And Chemical Properties Analysis

Thiazoles are typically crystalline solids that are soluble in organic solvents. They are relatively stable compounds, although they can be sensitive to strong oxidizing agents .

Scientific Research Applications

Subheading Potential Cardioprotective Applications

Research has revealed the synthesis of certain 2-arylimino-1,3-thiazole derivatives demonstrating notable cardioprotective effects. These compounds, particularly 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, exhibited pronounced activity in delaying constrictor responses in the thoracic rat aorta, surpassing the activity of known compounds like L-carnitine and meldonium. This indicates a promising direction for these derivatives in cardioprotective pharmacology (Drapak et al., 2019).

Chemical Synthesis and Derivative Formation

Subheading Advances in Chemical Synthesis and Derivative Formation

Significant advancements have been made in the synthesis and structural analysis of thiazole derivatives and their reactions with various compounds. One study detailed the formation of thiazole derivatives through the treatment of 1,3,4-oxadiazoles with certain diones, leading to a variety of structurally diverse compounds. The reaction mechanism and structural integrity of these derivatives were meticulously confirmed through X-ray diffraction and other spectroscopic methods, showcasing the versatility of thiazole derivatives in chemical synthesis (Paepke et al., 2009).

Mechanism of Action

The mechanism of action of a thiazole compound would depend on its specific structure and the biological system in which it is acting. Some thiazole compounds are used in drugs due to their ability to inhibit certain enzymes or bind to specific receptors .

Safety and Hazards

Like all chemicals, thiazoles should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful. Always use appropriate safety equipment when handling chemicals .

Future Directions

The study of thiazoles and related compounds is a vibrant field of research, with potential applications in pharmaceuticals, dyes, and materials science. Future research will likely continue to explore these possibilities .

properties

IUPAC Name

4-methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-3-4-5-6-7-8-9-20-14(21)12-13(18(2)16(20)22)17-15-19(12)10-11-23-15/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOOKYJEXPQXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione

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